molecular formula C5H11NaO5S3 B013882 Sodium (4-Sulfonatobutyl)methanethiosulfonate CAS No. 385398-78-7

Sodium (4-Sulfonatobutyl)methanethiosulfonate

Cat. No.: B013882
CAS No.: 385398-78-7
M. Wt: 270.3 g/mol
InChI Key: SGKQYBLTUMAEST-UHFFFAOYSA-M
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Description

Sodium (4-Sulfonatobutyl)methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is C5H11NaO5S3 and its molecular weight is 270.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Magnetotactic Bacteria (MTB) : These bacteria produce magnetosomes, which have biotechnological applications in bioremediation, cell separation, DNA/antigen recovery, drug delivery, enzyme immobilization, and magnetic hyperthermia (Vargas et al., 2018).

  • Mouse Tumor Biology Database : This database aggregates data on cancer models, assessing the influence of genetic background on tumor biology and model utility (Krupke et al., 2017).

  • Enrichment Broths (mTSB and mTSB + n) : These are efficient for detecting non-O157 Shiga-toxin-producing E. coli in food samples (Kanki et al., 2011).

  • Mitochondrial DNA (mtDNA) Analysis in Conservation : MtDNA analysis aids in species recovery plans, particularly in identifying and managing genetic diversity (Moritz, 1994).

  • Multitumor "Sausage" Blocks (MTSBs) in Immunohistochemistry: These are used for practical applications and play a role in quality assurance (Miller & Groothuis, 1991).

  • MtsB Protein in Methanosarcina Barkeri : This 480-kDa protein binds one corrinoid cofactor per alphabeta dimer and is significant in the study of methanogens (Paul & Krzycki, 1996).

  • In Silico Drug Discovery Tools (Mtk-QSBER and pt-QSPR) : These tools guide drug discovery through various stages, from in vitro assays to clinical trials (Speck-Planche & Cordeiro, 2017).

  • MtsA Subunit in Methanosarcina Barkeri : This subunit catalyzes corrinoid-dependent dimethylsulfide: coenzyme M methyl transfer (Tallant et al., 2001).

  • Amazon's Mechanical Turk (MTurk) : Used to obtain high-quality, inexpensive data rapidly in psychology and other social sciences (Buhrmester et al., 2011).

  • Surface Electrical Methods for Oil and Gas Exploration (MT and ZSBZ) : These methods are widely used in the Soviet Union for oil and gas exploration (Spies, 1983).

  • Protein Data Bank (RCSB PDB) : Supports scientific research and education by providing access to annotated information about macromolecular structures (Zardecki et al., 2016).

  • Improved Enrichment Procedures for E. coli Isolation (mTSB, mEC+n) : Enhances the isolation efficiency of E. coli strains from various food samples (Hara-Kudo et al., 1999).

  • Crowdsourced Convenience Samples in Clinical Research (MTurk) : MTurk is the most studied nonprobability sample available to researchers in this domain (Chandler & Shapiro, 2016).

  • STEC Detection in Food (mTSB with Novobiocin and Acriflavin) : Effective for detecting Shiga toxin-producing Escherichia coli in various foods, though adaptation to the food being analyzed is recommended for optimal sensitivity (Amagliani et al., 2018).

  • Microtubules in Biomaterials and Bioengineering (Nonlocal Integral Elasticity) : Useful for analyzing microtubules embedded in the cytoplasm of cells, aiding in the development of biomaterials and bioengineering structures (Eptaimeros et al., 2020).

  • Data Quality in Advertising Research (MTurk) : MTurk data outperforms panel data from professional marketing research companies and is comparable to student samples (Kees et al., 2017).

  • Provenance Query Framework for Scientific Computing (MTCProv) : Captures runtime execution details of computational tasks and simplifies query patterns in protein science applications (Gadelha et al., 2012).

  • Shifts in MTurk Data Quality : There has been a substantial decrease in data quality on MTurk, affecting the utility of this research tool (Chmielewski & Kucker, 2020).

  • Buffeting Performance in Suspension Bridges (Rigid Main Girder, Middle Towers) : The study of buffeting performance in long-span four-tower suspension bridges using finite element models (Wang et al., 2021).

  • Second Shutdown System (SSS) in Reactors : Improves overall reactor safety without significant penalties on capabilities and characteristics (Boustani & Khakshournia, 2018).

Properties

IUPAC Name

sodium;4-methylsulfonylsulfanylbutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O5S3.Na/c1-12(6,7)11-4-2-3-5-13(8,9)10;/h2-5H2,1H3,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKQYBLTUMAEST-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NaO5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40399046
Record name MTSBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385398-78-7
Record name MTSBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40399046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are multitumor sausage blocks (MTSBs) and how are they made?

A1: MTSBs are paraffin blocks containing multiple tissue samples, used in immunohistochemistry (IHC) to simultaneously stain and analyze different tissues under the same conditions. [] A simplified method involves obtaining tissue during gross specimen examination, processing it alongside routine surgical material, and storing paraffinized samples in cassettes. Thin strips are cut from these samples and combined by rolling them together with liquid paraffin, creating a "tissue log." Transverse sections of this log are then embedded in paraffin blocks to form the MTSB. []

Q2: What are the practical applications of MTSBs?

A2: MTSBs are valuable for:

  • Simultaneous analysis: Comparing staining patterns across different tissues under identical conditions. []
  • Quality control: Serving as internal controls in IHC, ensuring staining consistency and accuracy. []

Q3: How do MTSBs contribute to quality assurance in immunohistochemistry?

A3: By incorporating a variety of tissues into a single block, MTSBs provide internal positive and negative controls for IHC staining. This allows for direct comparison of staining patterns within the same experiment, ensuring consistent and reliable results. []

Q4: What is methylthiol:coenzyme M methyltransferase (MtsB) and what is its role in methanogenesis?

A4: MtsB is a key enzyme in methanogenic archaea, organisms that produce methane as a metabolic byproduct. It catalyzes the final step in methanogenesis, transferring a methyl group from methylthiol to coenzyme M, ultimately generating methane. []

Q5: How does MtsB interact with its partner protein, MtsA?

A5: MtsB forms a complex with MtsA, another enzyme involved in methanogenesis. [] MtsA first catalyzes the methylation of the corrinoid cofactor bound to MtsB, using methylthiol as the methyl donor. [] MtsA then demethylates the MtsB-bound corrinoid, transferring the methyl group to coenzyme M. [] This two-step process, mediated by the MtsA-MtsB complex, is essential for methane production.

Q6: What are the structural features of MtsB?

A6: MtsB shows homology to the cobalamin-binding fragment of methionine synthase from Escherichia coli. [] This suggests that MtsB binds a corrinoid cofactor, likely through a histidyl residue that coordinates with the cobalt ion. [] Further research is needed to fully characterize the three-dimensional structure of MtsB.

Q7: How is the expression of the mtsB gene regulated?

A7: In Methanosarcina barkeri, the mtsB gene is co-transcribed with the mtsA gene as a single mRNA molecule. [] This transcript is most abundant in cells grown on acetate, suggesting that mtsB expression is regulated in response to the available carbon source. []

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